2-(3,4-Dichlorophenyl)-5-fluoropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dichlorophenyl)-5-fluoropyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring, which is further connected to a pyrimidine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-5-fluoropyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and 5-fluorouracil as the primary starting materials.
Formation of Intermediate: The 3,4-dichloroaniline undergoes a nucleophilic substitution reaction with 5-fluorouracil in the presence of a suitable base such as potassium carbonate.
Cyclization: The intermediate formed is then subjected to cyclization under acidic conditions to form the pyrimidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. The use of automated systems and real-time monitoring helps in maintaining the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-5-fluoropyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(3,4-Dichlorophenyl)-5-fluoropyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-5-fluoropyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can affect cellular pathways such as signal transduction, gene expression, and metabolic processes, resulting in changes in cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dichlorophenyl)-5-chloropyrimidine
- 2-(3,4-Dichlorophenyl)-5-bromopyrimidine
- 2-(3,4-Dichlorophenyl)-5-iodopyrimidine
Uniqueness
2-(3,4-Dichlorophenyl)-5-fluoropyrimidine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H5Cl2FN2 |
---|---|
Molecular Weight |
243.06 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-5-fluoropyrimidine |
InChI |
InChI=1S/C10H5Cl2FN2/c11-8-2-1-6(3-9(8)12)10-14-4-7(13)5-15-10/h1-5H |
InChI Key |
QCUZXIQUDAQFOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=C(C=N2)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.